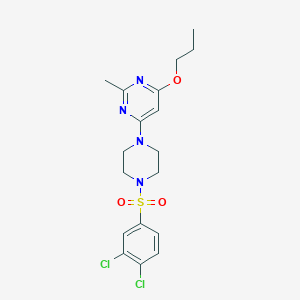

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Description

This compound is a pyrimidine derivative featuring a piperazine core substituted with a 3,4-dichlorophenylsulfonyl group at the 4-position, along with methyl and propoxy substituents at the 2- and 6-positions of the pyrimidine ring. The sulfonyl-piperazine moiety is a common pharmacophore in kinase inhibitors and receptor modulators, while the halogenated aryl group may enhance lipophilicity and target binding .

Properties

IUPAC Name |

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2N4O3S/c1-3-10-27-18-12-17(21-13(2)22-18)23-6-8-24(9-7-23)28(25,26)14-4-5-15(19)16(20)11-14/h4-5,11-12H,3,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATLNDSXGJUKSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.

Introduction of the propoxy group: This step involves the alkylation of the pyrimidine ring with a suitable alkylating agent.

Attachment of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.

Incorporation of the dichlorophenyl sulfonyl group: This final step involves the sulfonylation of the piperazine ring with a dichlorophenyl sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several sulfonamide- and piperazine-containing analogs synthesized for structure-activity relationship (SAR) studies. Below is a detailed comparison:

Key Observations :

Core Heterocycle: The target compound’s pyrimidine core differs from pyridine (Compounds 16–22) or thienopyrimidine (EP 2 402 347 A1). Pyrimidines often exhibit distinct electronic properties and binding profiles compared to pyridines or fused-ring systems .

Substituent Effects :

- The 3,4-dichlorophenylsulfonyl group in the target compound is shared with Compounds 20–21. This substituent is associated with enhanced hydrophobic interactions in receptor binding, as seen in kinase inhibitors .

- Propoxy and methyl groups on the pyrimidine ring may improve metabolic stability compared to carbamoyl substituents in pyridine analogs (e.g., Compound 20) .

Synthetic Efficiency :

- Yields for pyridine-sulfonamide analogs (e.g., 80% for Compound 20) suggest efficient coupling strategies for sulfonamide-piperazine derivatives. The target compound’s synthesis might benefit from similar methodologies .

Spectroscopic Trends :

- IR spectra of analogs consistently show SO₂ (1320–1340 cm⁻¹) and C=O (1660–1680 cm⁻¹) stretches, which would likely appear in the target compound’s spectrum. ¹H-NMR signals for piperazine CH2 groups (δ 2.50–3.10) are conserved across analogs .

Research Findings and Implications

Patent Context: The thienopyrimidine derivative in EP 2 402 347 A1 demonstrates that sulfonyl-piperazine moieties are versatile across heterocyclic scaffolds, though activity profiles vary significantly with core structure.

Biological Activity

4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

IUPAC Name : 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Molecular Formula : C15H16Cl2N4O2S

Molecular Weight : 394.28 g/mol

The compound features a piperazine ring linked to a pyrimidine moiety with a sulfonyl group and a dichlorophenyl substituent, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of specific serotonin receptors, particularly the 5-HT(1A) and 5-HT(3A) receptors, which are implicated in mood regulation and anxiety disorders . The sulfonyl group enhances the compound's binding affinity and selectivity towards these targets.

Pharmacological Effects

Research indicates that the compound exhibits the following pharmacological effects:

- Antidepressant Activity : Similar compounds have shown efficacy in increasing serotonin levels in the brain, suggesting potential antidepressant properties .

- Anxiolytic Effects : By modulating serotonin pathways, it may also reduce anxiety symptoms.

- Neuroprotective Properties : Some studies indicate that derivatives of this structure can protect neuronal cells from apoptosis, implying potential use in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can effectively inhibit the activity of certain enzymes involved in neurotransmitter metabolism. For instance, it has been shown to inhibit serotonin reuptake transporters (SERT), leading to increased extracellular serotonin levels in neuronal cultures .

In Vivo Studies

In vivo experiments conducted on rodent models have indicated that administration of this compound results in significant behavioral changes consistent with antidepressant effects. In one study, doses of the compound led to increased locomotion and reduced immobility in forced swim tests, which are indicative of antidepressant-like activity .

Comparative Analysis

Case Studies

- Clinical Trials : A clinical trial evaluating the efficacy of similar compounds targeting serotonin receptors has shown promising results in improving symptoms of major depressive disorder. The lead compound demonstrated significant receptor occupancy and favorable safety profiles.

- Animal Models : In a study involving chronic mild stress models in rats, administration of sulfonyl piperazine derivatives led to significant improvements in behavioral despair tests compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.